molecular formula C3H7Cl2NO2 B7803365 3-Chloroalanine hydrochloride CAS No. 3157-46-8

3-Chloroalanine hydrochloride

Cat. No.: B7803365
CAS No.: 3157-46-8
M. Wt: 160.00 g/mol
InChI Key: IENJPSDBNBGIEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chloroalanine hydrochloride involves the reaction of serine with a chlorinating reagent. The process typically includes the following steps :

    Starting Material: Serine

    Reagents: Paraformaldehyde and a chlorinating reagent

    Conditions: Mild reaction conditions, often at room temperature

The reaction proceeds through the formation of D-serine-N-carboxy anhydride, which then reacts with the chlorinating reagent to produce 3-chloroalanine methyl ester hydrochloride. This method is noted for its simplicity, environmental friendliness, and high yield .

Industrial Production Methods

For industrial production, the method described above is scaled up, ensuring that the reaction conditions are optimized for large-scale synthesis. The process is designed to be efficient, with a final product purity of up to 99% and a yield of approximately 94.72%, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloroalanine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroalanine hydrochloride is unique due to its combination of chlorine and amino acid functional groups, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a building block for other amino acids and its role in enzyme-catalyzed reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3157-46-8, 51887-89-9, 35401-46-8
Record name NSC166168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16554
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-chloropropanoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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